molecular formula C8H9O4- B14598368 6-Ethoxy-6-oxohexa-2,4-dienoate CAS No. 61186-99-0

6-Ethoxy-6-oxohexa-2,4-dienoate

Cat. No.: B14598368
CAS No.: 61186-99-0
M. Wt: 169.15 g/mol
InChI Key: YBLSYYBXEJACDQ-UHFFFAOYSA-M
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Description

6-Ethoxy-6-oxohexa-2,4-dienoate is a hypothetical meta-cleavage product (MCP) derived from aromatic compound degradation pathways. MCPs like 2-hydroxy-6-oxohexa-2,4-dienoate derivatives are critical intermediates in the bacterial degradation of aromatic pollutants, such as biphenyl, toluene, and catechol derivatives . These compounds typically feature a conjugated dienoate backbone with substituents at the C-6 position, which dictate their enzymatic processing and metabolic fate.

The ethoxy group at C-6 in 6-Ethoxy-6-oxohexa-2,4-dienoate distinguishes it from other MCPs, which commonly bear hydroxyl, methyl, phenyl, or carboxyl substituents. Such substituent variations influence substrate specificity, enzyme kinetics, and downstream metabolic routes .

Properties

CAS No.

61186-99-0

Molecular Formula

C8H9O4-

Molecular Weight

169.15 g/mol

IUPAC Name

6-ethoxy-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C8H10O4/c1-2-12-8(11)6-4-3-5-7(9)10/h3-6H,2H2,1H3,(H,9,10)/p-1

InChI Key

YBLSYYBXEJACDQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=CC=CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-6-oxohexa-2,4-dienoate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of 6-ethoxy-6-oxohexa-2,4-dienoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Ethoxy-6-oxohexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-6-oxohexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The ethoxy group and conjugated diene system play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key analogs of 6-Ethoxy-6-oxohexa-2,4-dienoate, their substituents, and biological roles:

Compound Name C-6 Substituent Key Enzymes Involved Metabolic Role Evidence ID
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPHD) Phenyl BphD hydrolase, LigY hydrolase Biphenyl degradation meta-pathway
2-Hydroxy-6-oxohepta-2,4-dienoate (HOHD) Methyl Meta-cleavage hydrolases Toluate and benzoate degradation
2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoate Methyl (C-5) HMSD hydrolase p-Toluate degradation
4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) Methoxy, Carboxy CHMOD isomerase, methyl esterase 2-Pyrone-4,6-dicarboxylic acid synthesis
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate 2-Hydroxyphenyl Hydrolases (unclassified) Aromatic pollutant degradation

Kinetic Parameters and Affinity

  • HMSD Hydrolase: Shows low affinity (Km >50 μM) for 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate but moderate affinity (Km = 25 μM) for HOHD .
  • HOPHD vs. HOHD : Structural differences (phenyl vs. methyl) lead to divergent enzyme preferences. HOPHD is processed by specialized hydrolases like BphD in biphenyl pathways, while HOHD is metabolized by broader-specificity enzymes .

Metabolic Pathway Divergence

  • Hydrolytic vs. Oxalocrotonate Branches : Substrates like HOHD and HOPHD determine pathway bifurcation. For instance, Pseudomonas putida processes HOHD via the hydrolytic branch, while 2-hydroxymuconic semialdehyde derivatives follow the 4-oxalocrotonate route .

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